molecular formula C7H3ClF3NO3 B13157507 3-Chloro-5-(trifluoromethoxy)picolinic acid

3-Chloro-5-(trifluoromethoxy)picolinic acid

Cat. No.: B13157507
M. Wt: 241.55 g/mol
InChI Key: PVIWMRYIKPLANK-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)picolinic acid: is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a trifluoromethoxy group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethoxy)picolinic acid typically involves the chlorination and trifluoromethoxylation of picolinic acid derivatives. One common method includes the following steps:

    Chlorination: Picolinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Trifluoromethoxylation: The chlorinated intermediate is then reacted with a trifluoromethoxylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethoxylation processes, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethoxy)picolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Reduced picolinic acid derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-5-(trifluoromethoxy)picolinic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable intermediate in the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can have applications in medicinal chemistry, including the development of metal-based drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)picolinic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and trifluoromethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)picolinic acid
  • 3-Chloro-5-fluoropicolinic acid
  • 3-Chloro-5-methoxypicolinic acid

Comparison: 3-Chloro-5-(trifluoromethoxy)picolinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C7H3ClF3NO3

Molecular Weight

241.55 g/mol

IUPAC Name

3-chloro-5-(trifluoromethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3ClF3NO3/c8-4-1-3(15-7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14)

InChI Key

PVIWMRYIKPLANK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)OC(F)(F)F

Origin of Product

United States

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